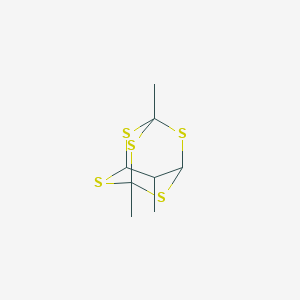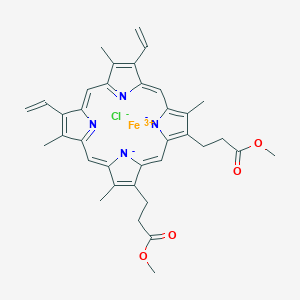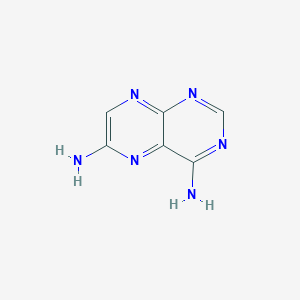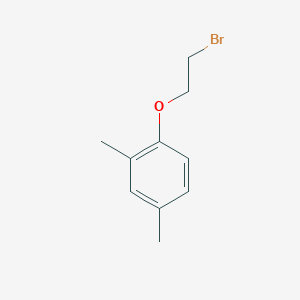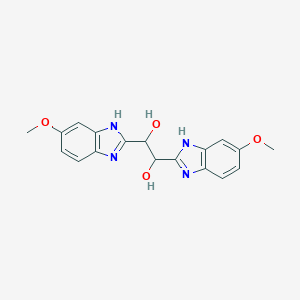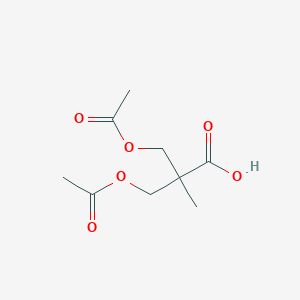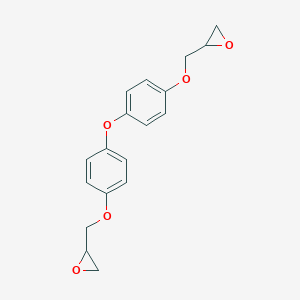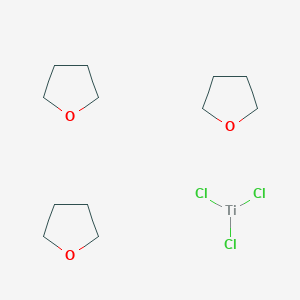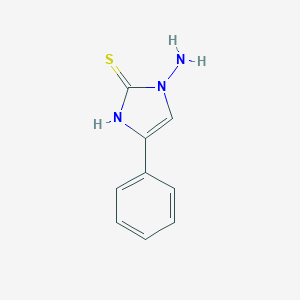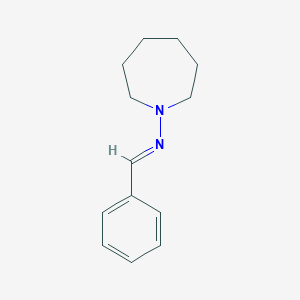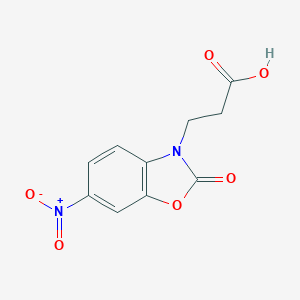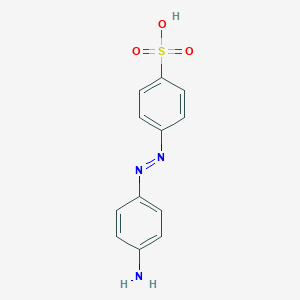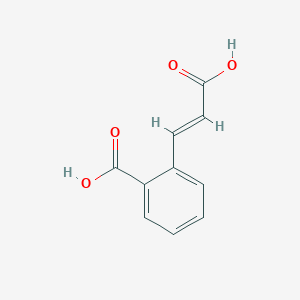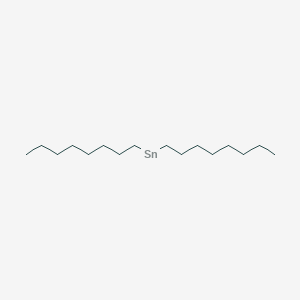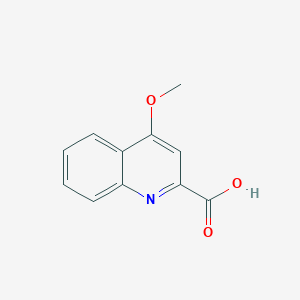
4-Methoxyquinoline-2-carboxylic acid
説明
4-Methoxyquinoline-2-carboxylic acid is a compound that belongs to the quinoline family, which is a class of heterocyclic aromatic organic compounds. It features a quinoline core structure with a methoxy group at the 4-position and a carboxylic acid moiety at the 2-position. This structure is significant in medicinal chemistry due to its presence in various biologically active compounds and pharmaceuticals.
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions that introduce various functional groups to the quinoline core. For instance, a series of 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid derivatives were synthesized by condensation of substituted 2-aminoquinoline-3-carboxamides with dialkyl oxalates, followed by further chemical transformations . Another example is the synthesis of 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid through a Pictet-Spengler reaction followed by catalytic dehalogenation . These methods highlight the complexity and versatility of synthetic approaches in the realm of quinoline chemistry.
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be quite complex, with various substituents affecting the overall conformation and properties of the molecule. For example, the crystal structure of a 4-methoxyquinoline-2-carboxylate anion showed a dihedral angle between the quinoline ring system and the carboxylate group, indicating the spatial arrangement of these functional groups . Such structural analyses are crucial for understanding the interactions of these molecules with biological targets.
Chemical Reactions Analysis
Quinoline derivatives can undergo a range of chemical reactions, which are essential for their biological activity and for the synthesis of more complex molecules. For instance, the synthesis of novel quinolone and quinoline-2-carboxylic acid amides involved late-stage diversification, which is a strategy to introduce different substituents and thus modify the biological activity of the compounds . The reactivity of the carboxylic acid group also plays a significant role in forming salts and esters, which can influence the solubility and pharmacokinetic properties of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and acidity, are influenced by the substituents present on the quinoline core. For example, the presence of a methoxy group can affect the hydrogen bonding capacity and the electronic distribution within the molecule . The synthesis and analysis of a large group of 4-R-2-oxo-1,2-dihydroquinoline-3-carboxylic acids provided insights into the acidic properties and NMR spectral features, which are important for understanding their behavior in biological systems .
科学的研究の応用
Isolation from Natural Sources : 4-Hydroxy-6-methoxyquinoline-2-carboxylic acid, a variant of 4-Methoxyquinoline-2-carboxylic acid, has been isolated from Ephedra species. This indicates its natural occurrence and potential medicinal properties derived from plants (Starratt & Caveney, 1996).
Synthesis and Antimicrobial Activities : The synthesis of various derivatives of 4-Methoxyquinoline-2-carboxylic acid and their antimicrobial activities have been explored. Specifically, compounds derived from 4-Methoxyquinoline-2-carboxylate have shown antimicrobial properties, highlighting its potential in developing new antimicrobial agents (Kurasawa et al., 2012).
Cytotoxic Evaluation in Cancer Research : Certain derivatives of 4-Methoxyquinoline-2-carboxylic acid have shown significant cytotoxicity against various cancer cell lines, suggesting their potential application in cancer research and treatment (Zhao et al., 2005).
Formation of Metal Complexes : The ability of 4-Methoxyquinoline-2-carboxylic acid derivatives to form complexes with metals like Cd(II) has been studied. These complexes exhibit fluorescent behavior and antibacterial activities, which can be useful in various scientific applications, including material science and biomedicine (Lei et al., 2014).
Drug Development and Pharmacology : Research has been conducted on modifying 4-Methoxyquinoline-2-carboxylic acid for drug development, particularly as 5HT1B antagonists, which are relevant in treating various neurological disorders (Horchler et al., 2007).
Biochemical Analysis : 4-Methoxyquinoline-2-carboxylic acid has been identified as a stable fluorophore with strong fluorescence in a wide pH range, making it suitable for biomedical analysis and as a fluorescent labeling reagent (Hirano et al., 2004).
特性
IUPAC Name |
4-methoxyquinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-10-6-9(11(13)14)12-8-5-3-2-4-7(8)10/h2-6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBKMSSLAIKOGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344130 | |
| Record name | 4-methoxyquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxyquinoline-2-carboxylic acid | |
CAS RN |
15733-83-2 | |
| Record name | 4-Methoxy-2-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15733-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-methoxyquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methoxy-2-quinolinecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



